2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)-
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Overview
Description
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms. It has gained significant attention due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- typically involves the condensation of 2,4-thiazolidinedione with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: It has potential therapeutic applications in the treatment of diabetes, inflammation, and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Thiazolidinedione, 5-(4-methoxyphenyl)methylene-
- 5-(3,4-dimethoxy)benzylidene-2,4-thiazolidinedione
- 5-(3,4,5-trimethoxy)benzylidene-2,4-thiazolidinedione
Uniqueness
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- is unique due to its specific structural configuration and the presence of the phenylmethylene group. This configuration imparts distinct biological activities and enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
(5Z)-5-benzylidene-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZECXZFLAGBW-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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